molecular formula C8H16Cl2N4O B15263490 {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride

{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride

Cat. No.: B15263490
M. Wt: 255.14 g/mol
InChI Key: LXBFZYABBQQJQX-UHFFFAOYSA-N
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Description

{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring attached to a triazole moiety, which is further linked to a methanol group, forming a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the triazole intermediate.

    Introduction of the Methanol Group: The methanol group is added via a reduction reaction, typically using a reducing agent like sodium borohydride.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carbonyl group.

    Reduction: Reduction reactions can further reduce the triazole ring or the pyrrolidine ring to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carbonyl-containing compounds, reduced triazole derivatives, and substituted methanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes and receptors in cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting neurological disorders and infectious diseases.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials. Its unique properties make it suitable for use in the production of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
  • {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethanol
  • {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanone

Uniqueness

What sets {1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride apart from similar compounds is its dihydrochloride form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research.

Properties

Molecular Formula

C8H16Cl2N4O

Molecular Weight

255.14 g/mol

IUPAC Name

[1-(pyrrolidin-2-ylmethyl)triazol-4-yl]methanol;dihydrochloride

InChI

InChI=1S/C8H14N4O.2ClH/c13-6-8-5-12(11-10-8)4-7-2-1-3-9-7;;/h5,7,9,13H,1-4,6H2;2*1H

InChI Key

LXBFZYABBQQJQX-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CN2C=C(N=N2)CO.Cl.Cl

Origin of Product

United States

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